Docosane, 1-iodo-

Description

Positioning Docosane (B166348), 1-iodo- within the Landscape of Long-Chain Halogenated Hydrocarbons

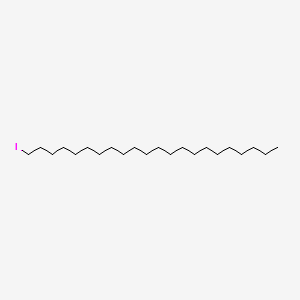

Docosane, 1-iodo-, also known as 1-iododocosane or docosyl iodide, is an organic chemical compound that belongs to the class of long-chain alkyl halides. These compounds are characterized by a saturated hydrocarbon chain – in this case, a docosane (C22H46) backbone – where a single hydrogen atom has been substituted by an iodine atom at the terminal position (C22H45I) nih.govnist.gov. As a member of the broader family of halocarbons, which are organic compounds containing at least one halogen atom, docosane, 1-iodo- shares fundamental structural similarities with other halogenated hydrocarbons sustainability-directory.com.

Long-chain halogenated hydrocarbons, particularly alkyl halides, are distinguished by the presence of a carbon-halogen bond. The reactivity and physical properties of these compounds are significantly influenced by the nature of the halogen atom and the length and structure of the hydrocarbon chain libretexts.orgmsu.educhemicals.co.uk. Among the halogens, iodine forms the weakest carbon-halogen bond, making alkyl iodides generally more reactive in nucleophilic substitution and elimination reactions compared to their chloro-, bromo-, or fluoro- counterparts libretexts.orgmsu.edubritannica.comtestbook.com. The long, nonpolar docosane chain in docosane, 1-iodo- contributes to its lipophilic nature and influences its solubility and intermolecular forces. While many shorter-chain halogenated hydrocarbons have found widespread industrial applications as solvents, refrigerants, or flame retardants, the specific applications of very long-chain alkyl iodides like docosane, 1-iodo- are more specialized, often related to their utility as synthetic intermediates or in specific research contexts chemicals.co.ukiloencyclopaedia.org.

Table 1: Key Properties of Docosane, 1-iodo-

| Property | Value | Unit | Source |

| IUPAC Name | 1-iododocosane | - | nih.gov |

| Molecular Formula | C22H45I | - | nih.govnist.gov |

| Molecular Weight | 436.50 | g/mol | nih.govchemeo.com |

| CAS Number | 62127-53-1 | - | nih.gov |

| InChIKey | QQTWESGWRGHHPL-UHFFFAOYSA-N | - | nih.govnist.gov |

| Normal Boiling Point | 795.90 | K | chemeo.com |

| Normal Melting Point | 395.76 | K | chemeo.com |

| Octanol/Water Partition | 9.243 | logP | chemeo.com |

| Water Solubility (log) | -9.98 | log(mol/l) | chemeo.com |

Historical Trajectory and Emerging Academic Interest in Docosane, 1-iodo- Research

The study of halogenated hydrocarbons has a history dating back to the early days of organic chemistry, with significant advancements made in understanding their synthesis and reactivity throughout the 19th and 20th centuries sustainability-directory.comlibretexts.org. Alkyl halides, in general, have been foundational in the development of organic synthesis, serving as key precursors for a vast array of functional group transformations, including nucleophilic substitutions (e.g., Williamson ether synthesis) and elimination reactions testbook.compw.live.

While specific historical milestones for docosane, 1-iodo- are not extensively documented in general chemical literature, its synthesis would have been achievable through established methods for preparing alkyl iodides, such as the reaction of the corresponding alcohol (1-docosanol) with iodine-containing reagents like hydriodic acid (HI) or phosphorus triiodide (PI3) testbook.com. The preparation of long-chain alkyl halides often involves similar synthetic strategies to their shorter-chain counterparts, albeit with considerations for the physical properties of the longer hydrocarbon chains, such as solubility and melting points nist.govnih.gov.

Academic interest in docosane, 1-iodo- and similar long-chain iodoalkanes appears to be driven by their utility as specific building blocks in complex organic synthesis and their presence in certain biological or environmental contexts. For instance, docosane, 1-iodo- has been identified as a metabolite in studies concerning insect resistance to phosphine, suggesting its role in biological pathways or as a marker compound in such research mdpi.comresearchgate.net. Furthermore, long-chain alkanes and their derivatives, including docosane, are investigated for their self-assembly properties on surfaces, relevant to nanotechnology and material science aip.org. Research into the synthesis of complex molecules, such as certain chlorosulfolipids, has also involved the use of iodinated long-chain compounds like 1-iododocosane as intermediates nih.gov. This indicates a continued, albeit niche, interest in docosane, 1-iodo- for specialized synthetic targets and analytical studies.

Properties

IUPAC Name |

1-iododocosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTWESGWRGHHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00532457 | |

| Record name | 1-Iododocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62127-53-1 | |

| Record name | 1-Iododocosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62127-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iododocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00532457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Paradigms for the Analytical Investigation of Docosane, 1 Iodo

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating Docosane (B166348), 1-iodo- from other components in a sample matrix, allowing for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile organic compounds, including long-chain alkyls like Docosane, 1-iodo-. thermofisher.comimist.ma The process involves separating components of a mixture based on their physical and chemical properties as they pass through a column, followed by detection and identification by a mass spectrometer. thermofisher.com

In GC-MS analysis, the sample containing Docosane, 1-iodo- is vaporized and introduced into a gas chromatograph. thermofisher.com An inert carrier gas, such as helium, propels the sample components through a capillary column coated with a stationary phase. thermofisher.comimist.ma Separation occurs based on differences in boiling points and polarity, resulting in each compound eluting from the column at a specific retention time. thermofisher.com Docosane, 1-iodo- has been identified in complex mixtures using GC-MS, with its presence noted in studies analyzing biological extracts. dergipark.org.trphytojournal.comresearchgate.net For instance, in the analysis of insect metabolites, 1-iodo-docosane was identified among other hydrocarbons and fatty acids. researchgate.net Similarly, studies on algal biomass have reported the presence of 1-iodo-docosane, with its retention time (RT) and Kovats Retention Index (RI) contributing to its identification. phytojournal.comnih.gov The GC-MS system typically involves a GC 8890 coupled with a GC/MSD 5977B, utilizing helium as a carrier gas, with component identification achieved by matching retention times with spectral libraries like NIST. dergipark.org.tr Parameters such as injector temperature, oven temperature programs, and MS detector settings (ion source temperature, transfer line temperature) are optimized for effective separation and detection. mdpi.comijpsr.comnih.gov The technique's ability to resolve complex mixtures and identify unknown peaks makes it invaluable for characterizing compounds like Docosane, 1-iodo- in diverse sample matrices. thermofisher.com

Application of Solid-Phase Microextraction (SPME) in Sample Preparation for Docosane, 1-iodo-

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that offers a rapid and efficient method for extracting and concentrating analytes from various matrices prior to GC-MS analysis. mdpi.comsepscience.comsepsolve.comresearchgate.net It is particularly useful for volatile and semi-volatile compounds. sepsolve.com

SPME involves coating a fiber with a sorbent material, which is then exposed to the sample. mdpi.comresearchgate.net Analytes partition between the sample matrix and the fiber coating. researchgate.net Subsequently, the analytes are desorbed from the fiber, typically in the injection port of a GC-MS. shimadzu.com The Direct Immersion SPME (DI-SPME) method, where the fiber is immersed directly into the liquid sample, has been applied in studies involving insect metabolomics, where it was used to extract compounds including 1-iodo-docosane. mdpi.comresearchgate.netmdpi.com For example, a study analyzing the metabolic response of Trogoderma variabile identified 1-iodo-docosane in female samples using DI-SPME coupled with GC-MS. researchgate.net The choice of SPME fiber coating, such as Carboxen/DVB/PDMS, is crucial for effective extraction of specific analytes. mdpi.com SPME's advantages include its simplicity, low detection limits, and potential for automation, making it a valuable tool for sample preparation in the analysis of compounds like Docosane, 1-iodo-. mdpi.comsepscience.comsepsolve.com

Spectroscopic Methods for Structural Elucidation of Docosane, 1-iodo-

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying specific functional groups within a compound. For Docosane, 1-iodo-, Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) approaches are key to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13). emerypharma.comnih.govmdpi.com For Docosane, 1-iodo-, NMR analysis can confirm the presence of the long alkyl chain and the iodine atom at the terminal position.

While specific ¹H and ¹³C NMR data for Docosane, 1-iodo- were not extensively detailed in the provided search results, general NMR principles apply. ¹H NMR spectra would reveal signals corresponding to the methylene (B1212753) protons (-CH₂-) along the docosane chain, with specific shifts and coupling patterns indicating their environment. The terminal methyl group (-CH₃) would also yield a characteristic signal. emerypharma.com ¹³C NMR would provide distinct signals for each unique carbon atom, including the carbon bonded to iodine (C1) and the terminal methyl carbon. emerypharma.commdpi.com Databases like PubChem list spectral information, including predicted ¹³C NMR spectra for Docosane, 1-iodo-. nih.gov The analysis of chemical shifts, coupling constants, and integration values in ¹H NMR, and the chemical shifts in ¹³C NMR, are critical for confirming the structure and purity of Docosane, 1-iodo-. emerypharma.com

Advanced Mass Spectrometric Approaches and Fragmentation Patterns

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. thermofisher.comcreative-proteomics.com For Docosane, 1-iodo-, MS analysis, particularly GC-MS, provides its molecular ion peak and fragmentation patterns that aid in structural confirmation.

The molecular ion peak for Docosane, 1-iodo- (C₂₂H₄₅I) would correspond to its molecular weight, approximately 436.5 Da. nih.govdergipark.org.tr In electron ionization (EI) MS, molecules are bombarded with electrons, causing ionization and fragmentation. tutorchase.comslideshare.netcreative-proteomics.com The fragmentation pattern of Docosane, 1-iodo- would likely involve the cleavage of C-C bonds along the long alkyl chain, producing a series of fragment ions that are typically 14 mass units apart (representing the loss of a -CH₂- group). libretexts.orgslideshare.netchemguide.co.uk The C-I bond is relatively weak, suggesting that cleavage of this bond could also occur, potentially leading to fragments related to the loss of iodine or iodine-containing species. docbrown.infodocbrown.infocreative-proteomics.com For example, the loss of iodine (I•) would result in a fragment with m/z corresponding to C₂₂H₄₅, while loss of HI would yield a fragment with m/z of C₂₂H₄₄. docbrown.infodocbrown.info Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS), can provide more precise mass measurements and detailed fragmentation pathways, further enhancing the confidence in structural identification. thermofisher.comchromatographytoday.com Analyzing these fragmentation patterns, alongside the molecular ion, allows for the confirmation of the compound's identity and structural integrity. tutorchase.comcreative-proteomics.com

Synthetic Pathways and Mechanistic Considerations in Docosane, 1 Iodo Chemistry

Rational Design and Synthesis of Docosane (B166348), 1-iodo-

The synthesis of long-chain iodoalkanes like 1-iododocosane typically involves either the direct functionalization of alkanes or, more commonly, the conversion of a precursor molecule with a pre-existing functional group.

General Strategies for the Iodination of Long-Chain Alkanes

Direct iodination of alkanes, including docosane, is generally challenging due to the inherent inertness of C-H bonds and the relative instability of the resulting iodoalkanes towards heat, light, and acidic conditions manac-inc.co.jp. While methods exist for direct alkane functionalization, they often require specific conditions such as the presence of oxidants, radical initiators, or specialized reagents.

Radical Iodination: Direct iodination can be achieved under radical conditions, often involving reagents like tert-butyl hypoiodite (B1233010) (generated in situ from iodine and sodium tert-butoxide) or N-iodoamides. These methods can iodinate both cyclic and acyclic alkanes, but yields can be moderate, and selectivity can be an issue, leading to mixtures of isomers manac-inc.co.jpacs.orgresearchgate.net.

Hypervalent Iodine Reagents: Combinations of hypervalent iodine compounds with chloride salts in acidic media have also been explored for alkane functionalization, yielding alkyl esters and chlorides osti.govvirginia.edu.

However, these direct methods are often less preferred for synthesizing pure, long-chain primary iodoalkanes compared to indirect routes.

Novel Synthetic Methodologies for High Purity and Yield

The most common and efficient synthetic route to primary iodoalkanes, including 1-iododocosane, involves the substitution of a hydroxyl group in the corresponding primary alcohol.

From 1-Docosanol (B1670855): The precursor alcohol, 1-docosanol (behenyl alcohol), can be converted to 1-iododocosane using various iodinating agents. Standard methods include treatment with hydroiodic acid (HI) or phosphorus triiodide (PI₃, often generated in situ from red phosphorus and iodine) vulcanchem.commolbase.commolbase.comsigmaaldrich.com. Samarium iodide has also been noted in connection with 1-iododocosane synthesis vulcanchem.com.

Synthesis of 1-Docosanol: The precursor, 1-docosanol, can itself be synthesized through the reduction of docosanoic acid using reducing agents like sodium borohydride (B1222165) in the presence of iodine google.com.

These indirect methods generally offer higher purity and better yields for terminal iodoalkanes like 1-iododocosane.

Mechanistic Studies of Reactions Involving Iodoalkanes

Iodoalkanes are highly reactive substrates in various organic transformations, primarily due to the nature of the carbon-iodine bond and the leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions and Kinetics

Primary iodoalkanes, such as 1-iododocosane, are excellent substrates for nucleophilic substitution (SN) reactions, predominantly proceeding via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Reactivity Trend: The rate of nucleophilic substitution reactions with halogenoalkanes follows the trend: Iodoalkanes > Bromoalkanes > Chloroalkanes >> Fluoroalkanes . This reactivity order is primarily attributed to the decreasing strength of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) and the increasing polarizability of the halide ion, which facilitates bond cleavage and stabilization of the transition state chemguide.co.ukmytutor.co.ukibchem.comcrunchchemistry.co.uksavemyexams.comsavemyexams.com. The C-I bond is the weakest and longest, requiring the least energy to break, making iodoalkanes the most reactive in SN reactions.

SN2 Mechanism: In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom (which bears a partial positive charge due to the electronegativity of iodine) from the backside, simultaneously displacing the iodide leaving group. This concerted process involves a single transition state and is favored by primary substrates like 1-iododocosane due to minimal steric hindrance ibchem.comcrunchchemistry.co.ukchemrevise.org.

Common Nucleophiles: Nucleophiles such as hydroxide (B78521) ions (OH⁻), cyanide ions (CN⁻), and ammonia (B1221849) (NH₃) readily react with 1-iododocosane to form alcohols, nitriles, and amines, respectively savemyexams.comsavemyexams.com.

Table 1: Relative Reactivity of Halogenoalkanes in Nucleophilic Substitution

| Halogenoalkane Type | Relative Reactivity | Primary Reason for Reactivity |

| Iodoalkanes | Highest | Weakest C-X bond, most polarizable leaving group (I⁻) |

| Bromoalkanes | High | Intermediate C-X bond strength and leaving group polarizability |

| Chloroalkanes | Moderate | Stronger C-X bond, less polarizable leaving group (Cl⁻) |

| Fluoroalkanes | Lowest (inert) | Strongest C-X bond, least polarizable leaving group (F⁻) |

Carbon-Carbon Bond Forming Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

1-Iododocosane can effectively participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or ester) with an organohalide (like 1-iododocosane) in the presence of a base. The process typically proceeds through a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination uwindsor.calibretexts.orgorganic-chemistry.orgmt.com.

Role of Iodoalkanes: Iodoalkanes are excellent substrates for the oxidative addition step due to the facile cleavage of the C-I bond. This makes them more reactive than their bromo- or chloro- counterparts in palladium-catalyzed cross-coupling reactions uwindsor.calibretexts.orgscispace.comoup.comoup.com.

Reaction Conditions: A typical example involves the coupling of an alkylborane (e.g., 9-alkyl-9-BBN derivatives) with a primary iodoalkane using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like dioxane.

Table 2: Example of Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling

| Reactant 1 (Organoborane) | Reactant 2 (Iodoalkane) | Catalyst/Base | Solvent | Temperature | Time | Product | Yield | Citation |

| 9-octyl-9-BBN | 1-iodohexane | Pd(PPh₃)₄ / K₃PO₄ | Dioxane | 60 °C | 24 h | Tetradecane | 64% | scispace.comoup.com |

While this example uses 1-iodohexane, similar reaction conditions are applicable to other primary iodoalkanes, including 1-iododocosane, for the formation of longer-chain alkanes or more complex structures.

Stereochemical Aspects in the Synthesis of Chiral Docosane, 1-iodo- Derivatives

The parent compound, 1-iododocosane, is an achiral molecule due to its linear, unbranched structure and the terminal position of the iodine atom. It does not possess any stereocenters.

However, stereochemical considerations become pertinent when synthesizing chiral derivatives of docosane where chirality is introduced at other positions along the carbon chain. The synthesis of such chiral molecules often relies on stereoselective reactions.

Chirality Introduction: The creation of chiral centers typically involves reactions like Sharpless asymmetric epoxidation or dihydroxylation, or the use of chiral auxiliaries and catalysts that guide the stereochemical outcome of a reaction nih.govmdpi.commdpi.com.

Stereoselective Iodination: If an iodination step were to be performed on a molecule already possessing stereocenters, the mechanism of the iodination reaction would dictate the stereochemical outcome. For instance, SN2 reactions proceed with inversion of configuration at the carbon atom undergoing substitution.

Chiral Hypervalent Iodine Catalysis: Research in hypervalent iodine chemistry has explored the use of chiral hypervalent iodine catalysts for stereoselective transformations, though these are typically applied to functionalizing substrates other than simple alkanes rsc.org.

Chiral 1-Halo-1-iodo Compounds: Studies have also explored the synthesis of chiral 1-halo-1-iodo compounds derived from carbohydrates, indicating that stereoselective iodination is achievable under specific conditions for certain molecular frameworks capes.gov.brresearchgate.netacs.org.

While direct stereoselective synthesis of 1-iododocosane itself is not applicable due to its achiral nature, the principles of stereoselective synthesis are crucial for creating chiral molecules that may incorporate a docosane chain functionalized with iodine at a stereogenic center.

Natural Occurrence and Biogeochemical Relevance of Docosane, 1 Iodo

Identification in Biological Matrices

Research has identified 1-iododocosane in several biological sources, including insects, plants, and microbial metabolites.

Detection in Insect Metabolic Profiles1-iododocosane has been identified within the metabolic profiles of certain insect species. For instance, studies analyzing the chemical composition of plant extracts used in insect control or research have sometimes listed 1-iododocosane among detected compounds, though its direct metabolic origin within the insects themselves is not always explicitly detailed in such analysesresearchgate.net. Specific research focusing on the metabolic pathways of insects like Trogoderma variabile or Tribolium castaneum has not prominently featured 1-iododocosane in readily available literature, suggesting its presence might be incidental or at very low concentrations in these specific contexts.

Biological Pathways of Formation and Transformation

Information regarding the specific biological pathways for the formation and transformation of 1-iododocosane is limited in the provided search results. Its structure suggests it is a long-chain alkane with an iodine atom at the terminal position. In a chemical synthesis context, it can be prepared through the halogenation of docosane (B166348) or via the alkylation of a precursor with 1-iododocosane vulcanchem.comnii.ac.jp. The natural formation pathways, whether enzymatic or through abiotic processes within biological systems, are not clearly elucidated in the available literature. Its presence in plant extracts might be a result of specific metabolic processes or environmental interactions, but these are not detailed.

Ecological Implications and Environmental Cycling

The ecological implications and environmental cycling of 1-iododocosane are not well-documented in the provided search results. As an organoiodine compound, its presence in the environment could be linked to iodine biogeochemical cycles. However, its specific role, persistence, or degradation pathways in ecosystems remain largely uncharacterized based on the current information. Its identification in plant VOCs suggests it could potentially play a role in plant-insect interactions or plant defense mechanisms, but this is speculative without further research.

Advanced Research Directions and Potential Applications of Docosane, 1 Iodo

Integration into Advanced Organic Synthesis Methodologies

Docosane (B166348), 1-iodo-, with its long C22 alkyl chain, serves as a valuable lipophilic building block in advanced organic synthesis. Its utility is particularly pronounced in reactions where the introduction of a long, saturated hydrocarbon tail is desired to modify the physical or chemical properties of a target molecule. One of the primary applications of 1-iododocosane is in nucleophilic substitution reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in S\N2 reactions. This allows for the facile introduction of the docosyl group by reacting 1-iododocosane with a wide range of nucleophiles.

In the realm of modern synthetic methods, 1-iododocosane and similar long-chain iodoalkanes are key substrates for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, in a process analogous to the Finkelstein reaction, which involves halogen exchange, long-chain alkyl iodides can be prepared from other alkyl halides. csic.esacs.org This highlights the importance of the iodo- functionality as a versatile chemical handle. csic.esacs.org The synthesis of various functionalized long-chain compounds can be achieved through these coupling strategies, opening avenues for creating complex molecules with tailored properties.

Furthermore, long-chain iodoalkanes are instrumental in the synthesis of fluorinated alcohols, which possess unique surface activity and are of commercial interest. sci-hub.se The synthesis often involves the reaction of perfluoroalkyl-substituted iodoalkanes with lactams. sci-hub.se While specific examples detailing the use of 1-iododocosane in every type of advanced coupling reaction are not extensively documented in readily available literature, the reactivity principles established for other long-chain iodoalkanes are directly applicable. These principles underscore the potential of 1-iododocosane as a precursor for creating novel surfactants, polymers, and other functional materials.

Role in the Development of Functional Materials and Interfaces

The long alkyl chain of docosane, 1-iodo- makes it a prime candidate for the synthesis of materials where properties like hydrophobicity, surface adhesion, and molecular ordering are crucial.

Surface Modification and Self-Assembled Monolayers with Long-Chain Iodoalkanes

Long-chain alkyl halides are pivotal in the modification of surfaces to create well-defined interfaces with specific functionalities. osu.edunih.govacs.org While direct use of 1-iododocosane for surface modification is less common than its thiol or silane (B1218182) derivatives, it serves as a critical precursor for these more reactive species. For instance, 1-iododocosane can be converted to docosanethiol, which readily forms self-assembled monolayers (SAMs) on gold surfaces. acs.org The formation of these SAMs is a multi-step process that involves the initial chemisorption of the thiol group onto the gold substrate, followed by the ordering and straightening of the long alkyl chains. acs.org This results in a densely packed, ordered monolayer that can significantly alter the surface properties, such as wettability and adhesion.

The study of mixed monolayers, for example, involving long-chain fatty acids and alkyl halides, provides insight into the molecular organization and interactions at interfaces. osu.edunih.govacs.org Vibrational sum frequency generation (SFG) spectroscopy has shown that the incorporation of long-chain alkyl halides can influence the conformation of the fatty acid molecules in the monolayer. osu.edunih.govacs.org Such studies are fundamental to understanding how to design and control the structure of functional surfaces at the molecular level. The ability to create ordered structures on surfaces like graphite (B72142) has been demonstrated with various long-chain alkanes and their derivatives, which can be monitored using scanning tunneling microscopy (STM). aip.organnualreviews.org

Polymeric Materials and Additives Utilizing Iodoalkane Moieties

The incorporation of long iodoalkane moieties into polymers can impart desirable properties such as increased hydrophobicity, improved processability, and enhanced stability. sci-hub.se Long-chain alkyl groups can act as internal lubricants, reducing the melt viscosity of polymers like PVC and easing their processing. pcc.eu They can also function as stabilizers, protecting the polymer from degradation. sci-hub.se

In the realm of polymer synthesis, iodoalkanes can act as initiators or chain transfer agents in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weight and architecture. The iodo- group can be retained at the chain end, providing a handle for further post-polymerization modification. The synthesis of ordered conjugated polymers, such as poly(diiododiacetylene), highlights the role of iodo-substituted monomers in creating highly structured polymeric materials. nih.gov

Furthermore, iodoalkanes can be used as additives in polymer blends to influence the morphology and performance of the resulting material. For example, short-chain iodoalkanes have been used as solvent additives in the processing of polymer/fullerene blends for organic photovoltaic devices, leading to improved power conversion efficiencies. researchgate.net The presence of the iodoalkane can enhance the crystallinity of the polymer and control the phase separation of the donor and acceptor materials. researchgate.net

Theoretical and Computational Investigations of Reactivity and Structure

Computational chemistry provides powerful tools to understand the behavior of molecules like docosane, 1-iodo- at a microscopic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of 1-iododocosane in various environments, such as in solution or as part of a self-assembled monolayer. cam.ac.ukmdpi.comstanford.edunih.gov These simulations model the movement of atoms over time, providing a detailed picture of how the long alkyl chain flexes and orients itself. stanford.edunih.gov For long-chain molecules, the conformational landscape can be complex, with numerous possible rotational isomers (rotamers). MD simulations can help to identify the most probable conformations and understand the transitions between them.

In the context of SAMs, MD simulations can elucidate the packing and ordering of the docosane chains on a substrate. cam.ac.uk This information is crucial for understanding the relationship between the molecular structure of the monolayer and its macroscopic properties. Simulations can also be used to study the interaction of 1-iododocosane with other molecules, such as solvents or other components of a mixed monolayer, providing insights into the thermodynamics of these interactions. cam.ac.uk

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical methods, such as density functional theory (DFT), are invaluable for investigating the electronic structure and reactivity of molecules. stackexchange.commdpi.comnih.govrsc.org For docosane, 1-iodo-, these methods can be used to model the intermediates and transition states of its reactions, such as nucleophilic substitution or cross-coupling reactions. wgtn.ac.nz The transition state is a fleeting, high-energy arrangement of atoms that represents the "point of no return" in a chemical reaction. mit.eduuni-giessen.de

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. rsc.orgschrodinger.com This profile provides crucial information about the reaction mechanism, including the activation energy, which determines the reaction rate. For example, quantum chemical calculations can be used to understand the factors that influence the selectivity of a reaction, such as why a particular nucleophile attacks at a specific site. The study of kinetic isotope effects, which can be informed by computational modeling, offers another powerful tool for elucidating transition state structures. chemrxiv.org These computational insights are essential for the rational design of new synthetic methodologies and for optimizing existing reaction conditions. rsc.org

Interactive Data Table: Properties of Docosane, 1-iodo-

Q & A

Q. What are the optimal synthetic protocols for preparing 1-iodo-docosane with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves halogenation of docosane via iodide substitution. To ensure purity, employ column chromatography or recrystallization using solvents like hexane/ethyl acetate gradients. Characterization should include nuclear magnetic resonance (NMR, <sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Reproducibility requires strict control of reaction conditions (temperature, stoichiometry) and documentation of solvent purity and catalyst ratios. Reference standardized experimental sections in journals for detailed reporting . Physical-chemical properties (e.g., melting points) should align with published data (Table 2, ).

Q. Which spectroscopic techniques are most reliable for distinguishing 1-iodo-docosane from analogous halogenated alkanes?

- Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, and <sup>127</sup>I for iodine environments) and Fourier-transform infrared spectroscopy (FTIR) to identify C-I stretching vibrations (~500 cm<sup>-1</sup>). Compare spectral data with NIST reference libraries for validation . For ambiguous cases, X-ray crystallography provides definitive structural confirmation but requires single-crystal samples .

Q. How can researchers efficiently review existing literature to identify gaps in 1-iodo-docosane applications?

- Methodological Answer : Conduct systematic searches using academic databases (SciFinder, PubMed) with keywords like "halogenated alkanes," "iodoalkane reactivity," and "docosane derivatives." Filter results by publication date (last 10 years) and impact factor. Use citation-tracking tools (Zotero, EndNote) to map influential studies. Prioritize gaps in mechanistic studies or environmental behavior, noting limited data on 1-iodo-docosane’s biodegradation .

Advanced Research Questions

Q. What mechanistic insights govern the nucleophilic substitution reactivity of 1-iodo-docosane in alkylation reactions?

- Methodological Answer : Investigate reaction kinetics under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., hydroxide, amines). Use gas chromatography-mass spectrometry (GC-MS) to track byproducts and propose intermediates. Compare activation energies via Arrhenius plots. Theoretical studies (DFT calculations) can model transition states and predict regioselectivity, cross-referenced with experimental yields .

Q. How can computational chemistry complement experimental data in predicting 1-iodo-docosane’s stability under thermal stress?

- Methodological Answer : Perform molecular dynamics simulations to model decomposition pathways at elevated temperatures. Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Correlate computed bond dissociation energies (C-I vs. C-C) with experimental decomposition products identified via GC-MS. Ensure computational parameters (basis sets, solvation models) match experimental conditions .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties of 1-iodo-docosane?

- Methodological Answer : Cross-validate conflicting data using orthogonal techniques. For example, if NMR signals overlap, employ 2D NMR (COSY, HSQC) or heteronuclear coupling analysis. Replicate experiments in independent labs to exclude instrumentation bias. Review synthetic protocols for undocumented variables (e.g., trace moisture). Publish negative results to clarify discrepancies .

Data-Driven Research Design

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of 1-iodo-docosane in lipid membrane studies?

- Methodological Answer : Apply multivariate regression to correlate iodine’s electronegativity with membrane permeability metrics (e.g., logP values). Use small-angle X-ray scattering (SAXS) to quantify bilayer disruption. Pair with molecular dynamics simulations to validate statistical models. Ensure sample sizes meet power analysis requirements to avoid Type I/II errors .

Ethical and Reproducibility Considerations

Q. How should researchers document methodologies to ensure reproducibility in 1-iodo-docosane studies?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental procedures, including exact reagent grades, instrument calibration data, and raw spectral files. Deposit synthetic protocols in repositories like Protocols.io . Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.